N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C16H17N3O5S and a molecular weight of 363.395 g/mol . This compound is known for its unique chemical structure, which includes a morpholine ring, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-morpholin-4-yl-aniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: The major product is N-(4-Morpholin-4-yl-phenyl)-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The morpholine ring and sulfonamide group contribute to the compound’s ability to bind to enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Morpholin-4-yl-phenyl)-2-aminobenzenesulfonamide
- N-(4-Morpholin-4-yl-phenyl)-2-chlorobenzenesulfonamide
- N-(4-Morpholin-4-yl-phenyl)-2-methylbenzenesulfonamide
Uniqueness
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-19(21)15-3-1-2-4-16(15)25(22,23)17-13-5-7-14(8-6-13)18-9-11-24-12-10-18/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKAPXZQBIVNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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